![molecular formula C17H19N5 B2391294 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole CAS No. 2320923-51-9](/img/structure/B2391294.png)
1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a pyridin-2-ylpiperazine moiety
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another approach utilizes microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the piperazine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various reduced derivatives of the compound.
科学的研究の応用
作用機序
The mechanism of action of 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. By binding to these receptors, the compound can modulate various signaling pathways, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
類似化合物との比較
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar benzimidazole core and piperazine moiety but differ in the specific substituents, which can affect their biological activity and therapeutic potential.
2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)benzothioamide: This compound is structurally similar but contains a benzothioamide group instead of a benzimidazole.
Uniqueness: 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an alpha1-adrenergic receptor antagonist sets it apart from other similar compounds, making it a valuable candidate for therapeutic development .
生物活性
1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-1,3-benzodiazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Molecular Formula: C18H21N5
Molecular Weight: 305.4 g/mol
CAS Number: Not available in the provided sources.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For example, a study indicated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 6.26μM to 20.46μM, suggesting a promising profile for further development in cancer therapy .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized to involve interactions with specific cellular targets that are crucial for tumor growth and proliferation. Molecular docking studies suggest that the compound may interact with proteins involved in cell cycle regulation and apoptosis .
Pharmacological Studies
Pharmacological evaluations have demonstrated that derivatives of this compound can inhibit cell proliferation in vitro. For instance, structural modifications have been shown to enhance biological activity, indicating that the piperazine and pyridine moieties play significant roles in the pharmacodynamics of the compound .
Table 1: Comparative Biological Activity of Related Compounds
Compound Name | IC50 (μM) | Cell Line Tested | Reference |
---|---|---|---|
Compound A | 6.26 | HCC827 | |
Compound B | 20.46 | NCI-H358 | |
Compound C | 15.63 | MCF-7 | |
1-Methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-benzodiazole | TBD | TBD | TBD |
Case Studies
Case Study 1: Anticancer Properties
In a recent study, a series of benzodiazole derivatives were synthesized and tested for their anticancer properties. Among these, compounds similar to 1-methyl-2-[4-(pyridin-2-yl)piperazin-1-yl]-1H-benzodiazole showed promising results against breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of related compounds, suggesting that modifications to the benzodiazole structure could enhance neuroprotective properties while reducing cytotoxicity . This opens avenues for exploring the compound's utility in neurodegenerative diseases.
特性
IUPAC Name |
1-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)benzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5/c1-20-15-7-3-2-6-14(15)19-17(20)22-12-10-21(11-13-22)16-8-4-5-9-18-16/h2-9H,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLULAWRKIRNSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)C4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。